molecular formula C17H20N6O4S B2940202 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 863002-79-3

2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2940202
CAS No.: 863002-79-3
M. Wt: 404.45
InChI Key: KOKDVHCQXPDERJ-UHFFFAOYSA-N
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Description

2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazino[4,5-d]pyrimidin core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves multiple steps, including the formation of the diazino[4,5-d]pyrimidin core and subsequent functionalization. Common synthetic routes include:

    Formation of the Diazino[4,5-d]pyrimidin Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the diazino[4,5-d]pyrimidin core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazolyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function.

    Interacting with Receptors: The compound may interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways.

    Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:

    Diazino[4,5-d]pyrimidin Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activity and applications.

    Oxazolyl-Containing Compounds: These compounds contain the oxazolyl group and are known for their diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-8(2)13-19-14-12(16(25)23(5)17(26)22(14)4)15(20-13)28-7-11(24)18-10-6-9(3)27-21-10/h6,8H,7H2,1-5H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDVHCQXPDERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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